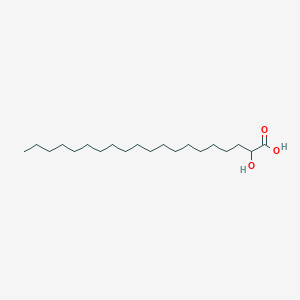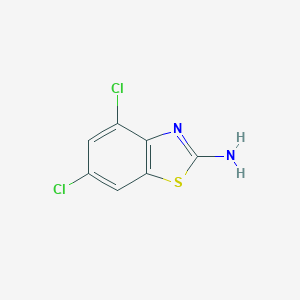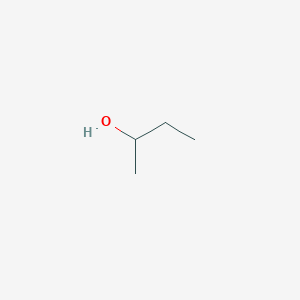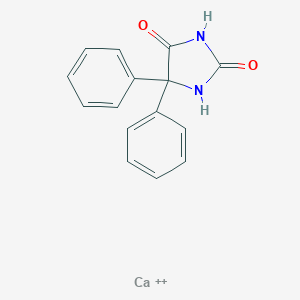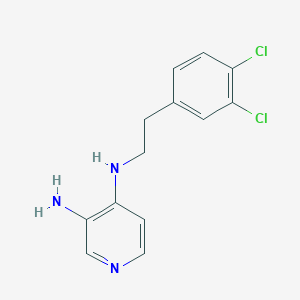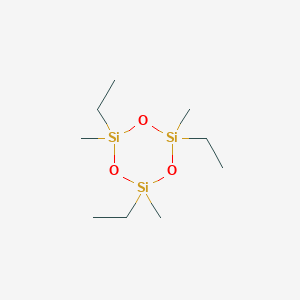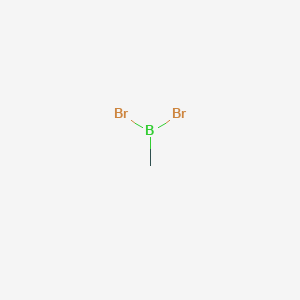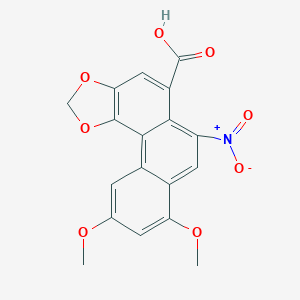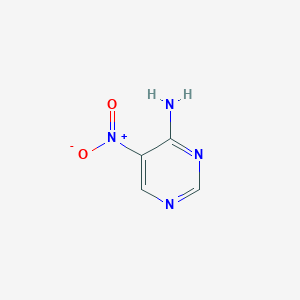
5-(2-Chlorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Chlorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as CBDD, is a synthetic compound that belongs to the family of dioxane derivatives. CBDD has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
科学的研究の応用
5-(2-Chlorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including anticancer, antifungal, and antibacterial properties. 5-(2-Chlorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines, making it a promising candidate for cancer therapy. Additionally, 5-(2-Chlorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has been reported to possess antifungal and antibacterial activities against various pathogens, making it a potential candidate for developing new antimicrobial agents.
作用機序
The mechanism of action of 5-(2-Chlorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is not fully understood. However, it has been suggested that 5-(2-Chlorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione exerts its biological activities through the inhibition of various enzymes and proteins involved in cellular processes. For example, 5-(2-Chlorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
5-(2-Chlorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that 5-(2-Chlorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione can induce DNA damage and oxidative stress in cancer cells, leading to cell death. 5-(2-Chlorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has also been reported to inhibit the growth of biofilms formed by various bacteria, making it a potential candidate for developing new antibiofilm agents. Additionally, 5-(2-Chlorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has been shown to exhibit anti-inflammatory and analgesic activities in animal models, suggesting its potential applications in treating inflammatory diseases.
実験室実験の利点と制限
5-(2-Chlorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, 5-(2-Chlorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has been shown to exhibit a wide range of biological activities, making it a versatile tool for studying various cellular processes. However, 5-(2-Chlorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione also has some limitations. It is a synthetic compound that may not accurately represent the biological activities of natural compounds. Additionally, the mechanism of action of 5-(2-Chlorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is not fully understood, which may limit its applications in certain research areas.
将来の方向性
5-(2-Chlorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has several potential future directions for research. One area of interest is the development of 5-(2-Chlorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione-based anticancer agents. 5-(2-Chlorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has been shown to exhibit selective cytotoxicity against cancer cells, making it a promising candidate for developing new cancer therapies. Another area of interest is the development of 5-(2-Chlorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione-based antimicrobial agents. 5-(2-Chlorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has been shown to exhibit antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents. Additionally, the mechanism of action of 5-(2-Chlorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is not fully understood, making it an interesting target for further mechanistic studies.
合成法
5-(2-Chlorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione can be synthesized through a multistep reaction starting from 2-chlorobenzaldehyde and 2,3-butanedione. The reaction involves the condensation of the aldehyde with the diketone, followed by cyclization and oxidation to form the final product. The purity of the compound can be improved through recrystallization and purification techniques.
特性
CAS番号 |
15851-88-4 |
|---|---|
製品名 |
5-(2-Chlorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione |
分子式 |
C13H11ClO4 |
分子量 |
266.67 g/mol |
IUPAC名 |
5-[(2-chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C13H11ClO4/c1-13(2)17-11(15)9(12(16)18-13)7-8-5-3-4-6-10(8)14/h3-7H,1-2H3 |
InChIキー |
NUHDRLKVOVWUTD-UHFFFAOYSA-N |
SMILES |
CC1(OC(=O)C(=CC2=CC=CC=C2Cl)C(=O)O1)C |
正規SMILES |
CC1(OC(=O)C(=CC2=CC=CC=C2Cl)C(=O)O1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



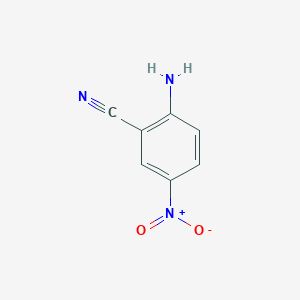
![4-Methyl-N'-[(pyridin-4-yl)methylidene]benzene-1-sulfonohydrazide](/img/structure/B98051.png)
